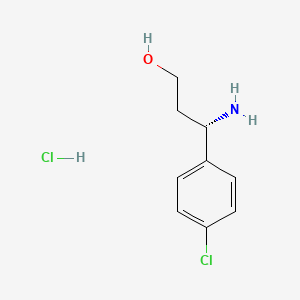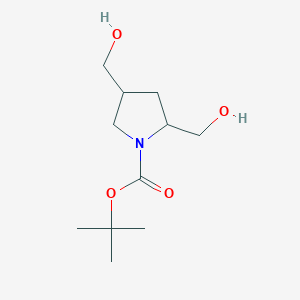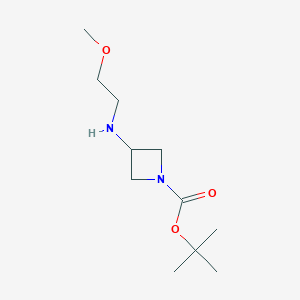
(S)-3-(4-chlorophenyl)-beta-alaninol HCl
Übersicht
Beschreibung
(S)-3-(4-chlorophenyl)-beta-alaninol HCl, also known as S-3-4-chlorophenyl-beta-alaninol hydrochloride or S-3-4-CPBA HCl, is a synthetic compound with a variety of applications in scientific research. It is a chiral molecule, which means that it has two different forms, each of which is mirror images of the other. S-3-4-CPBA HCl is used in a variety of scientific research applications, including studies of biochemical and physiological effects, as well as laboratory experiments. This article will provide an overview of the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of S-3-4-CPBA HCl.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
(S)-3-(4-chlorophenyl)-beta-alaninol HCl has been found useful in synthesizing azole heterocycles, which demonstrate antimicrobial activity. A study highlighted the antibacterial efficacy of these compounds against Rhizobium radiobacter, indicating potential for applications in controlling bacterial infections and development of new antimicrobial agents (Anusevičius, Jonuškienė, & Mickevičius, 2013).
Corrosion Inhibition
Research has explored the role of similar amino acids in corrosion inhibition, particularly in acidic environments. For instance, the study of alanine in inhibiting iron corrosion in HCl solutions provides insights that could be relevant to (S)-3-(4-chlorophenyl)-beta-alaninol HCl's potential as a corrosion inhibitor (Amin, Khaled, Mohsen, & Arida, 2010).
Environmental Fate and Toxicity
The environmental fate and toxicity of related compounds, such as hexachlorocyclohexane isomers, have been extensively studied. These compounds, due to their volatility, have been found to cause central nervous system, reproductive, and endocrine damage, which might also be relevant for understanding the environmental and health impacts of (S)-3-(4-chlorophenyl)-beta-alaninol HCl (Willett, Ulrich, & Hites, 1998).
Potential in Pharmacology
A study identified a nonpeptidic agonist of the urotensin-II receptor, with a structure similar to (S)-3-(4-chlorophenyl)-beta-alaninol HCl. This suggests potential applications in pharmacological research and drug development (Croston et al., 2002).
Eigenschaften
IUPAC Name |
(3S)-3-amino-3-(4-chlorophenyl)propan-1-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClNO.ClH/c10-8-3-1-7(2-4-8)9(11)5-6-12;/h1-4,9,12H,5-6,11H2;1H/t9-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBKLHKDMNIOCIO-FVGYRXGTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CCO)N)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[C@H](CCO)N)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-3-(4-chlorophenyl)-beta-alaninol HCl | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Tert-butyl 2-[(dimethylamino)methyl]piperidine-1-carboxylate](/img/structure/B1503430.png)




![7-methoxy-3-nitro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1503439.png)



![4-Amino-N-[3,5-bis(trifluoromethyl)phenyl]benzamide](/img/structure/B1503451.png)



![4-[(Piperidine-4-carbonyl)amino]benzoic acid ethyl ester](/img/structure/B1503458.png)